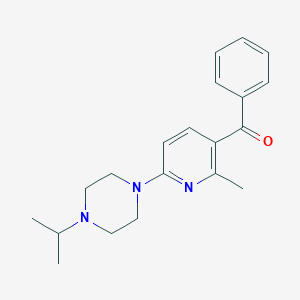

(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C20H25N3O/c1-15(2)22-11-13-23(14-12-22)19-10-9-18(16(3)21-19)20(24)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3 |

InChI Key |

QBEDTMYNWISJPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Phenylmethanone Installation

A prominent strategy involves palladium-catalyzed coupling to attach the phenylmethanone group. Drawing parallels from the synthesis of analogous ethanone derivatives, the following steps are proposed:

-

Intermediate Preparation : Begin with 6-chloro-2-methylpyridine-3-carbaldehyde as the core.

-

Suzuki-Miyaura Coupling : React with phenylboronic acid in the presence of Pd(OAc) and tri-tert-butylphosphonium tetrafluoroborate in N,N-dimethylformamide (DMF) at 85°C for 20 hours. This step installs the phenyl group via carbon-carbon bond formation.

-

Oxidation : Oxidize the aldehyde to a ketone using mild oxidizing agents like pyridinium chlorochromate (PCC) to yield 2-methyl-6-chlorophenyl(pyridin-3-yl)methanone .

This route mirrors methodologies used for COX-2 inhibitor intermediates, where palladium catalysts enable efficient aryl-aryl coupling.

Alternative Modular Synthesis

A modular route inspired by furopyridine derivatives involves sequential Suzuki couplings:

-

Core Synthesis : Start with 5-chloropyridin-3-ol , which is converted to a furopyridine intermediate via cyclization.

-

Functionalization :

-

Introduce the phenylmethanone group via Suzuki coupling with benzoylboronic acid .

-

Substitute the remaining chloride with 4-isopropylpiperazine under basic conditions.

-

While this method was initially developed for kinase inhibitors, its flexibility supports adaptation to the target compound.

Critical Analysis of Reaction Parameters

Catalytic Systems

Regioselectivity Challenges

The methyl group at position 2 imposes steric hindrance, necessitating careful optimization of reaction conditions to avoid undesired substitutions. Microwave-assisted synthesis has been proposed to accelerate reactions and improve yields in similar systems.

Scalability and Industrial Feasibility

The palladium-mediated route offers scalability, as demonstrated in multi-gram syntheses of related compounds. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacological agent. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. The isopropylpiperazine moiety in this compound may enhance serotonergic and dopaminergic neurotransmission, which is crucial in treating depression and anxiety disorders. Studies have shown that similar compounds can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Anti-cancer Properties

There is ongoing research into the anti-cancer properties of compounds similar to (6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone. For instance, molecular docking studies have identified potential inhibitory effects on specific protein-protein interactions involved in cancer progression . The ability to modulate such interactions could lead to the development of new therapeutic agents targeting various cancers.

Pharmacological Insights

The pharmacological profile of this compound suggests multiple applications:

Inhibition of Protein-Protein Interactions

Recent studies highlight the significance of inhibiting protein-protein interactions (PPIs) in treating diseases such as hyperlipidemia and cancer. The compound's structure allows it to potentially disrupt PPIs critical for disease progression, particularly those involving proprotein convertase subtilisin/kexin type 9 (PCSK9) and low-density lipoprotein receptor (LDLR) interactions . This inhibition could result in lower cholesterol levels and improved lipid profiles.

Neuropharmacology

The compound's influence on neurotransmitter systems makes it a candidate for neuropharmacological studies. Its interaction with serotonin receptors may provide insights into developing treatments for mood disorders and cognitive dysfunctions associated with neurodegenerative diseases.

Clinical Trials

Several clinical trials have explored the efficacy of related compounds in treating mood disorders and metabolic conditions. For example, trials investigating the impact of piperazine derivatives on LDLR expression have shown promising results in improving lipid metabolism .

Data Mining Studies

Data mining techniques applied to clinical data have revealed correlations between the use of similar compounds and patient outcomes in various therapeutic areas, including cardiovascular health and mental health management . These findings underscore the potential benefits of exploring this compound further.

Mechanism of Action

The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Y134 : (6-Hydroxy-2-[4-hydroxyphenyl]-benzo[b]thiophen-3-yl)-(4-[4-isopropylpiperazin-1-yl]-phenyl)methanone

4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl) propyl] pyridazin-3(2H)-one derivatives

- Key Differences: These derivatives feature a pyridazinone core instead of pyridine and a propyl-piperazine chain.

- Pharmacological Relevance : Evaluated as anticancer agents, with demonstrated cytotoxicity against leukemia cell lines (IC₅₀ values in the µM range) .

- Synthetic Pathway : Synthesized via condensation reactions involving substituted piperazines, highlighting the versatility of piperazine-based modifications .

Pyridine-Based Methanone Derivatives

(6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

- Key Differences: Incorporates a methylsulfonyl group instead of piperazine and uses an ethanone linker.

- Synthetic Accessibility : Prepared via Friedel-Crafts acylation, a simpler route compared to the multi-step synthesis required for piperazine-containing compounds .

Functional Analog: (3-(1H-Tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Key Differences : Features a tetrazole ring and furan-pyridazine hybrid system.

- Molecular Weight : 402.4 g/mol, higher than the target compound due to the tetrazole and furan moieties .

Research Implications

The structural diversity among these compounds underscores the importance of substituent choice in tuning pharmacokinetic and pharmacodynamic properties. For instance:

- Piperazine modifications (e.g., 4-isopropyl in the target compound vs. propyl chains in pyridazinones) significantly alter solubility and target engagement .

- Heterocyclic cores (pyridine vs. pyridazinone) influence metabolic stability and synthetic complexity .

Biological Activity

(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone, also known by its CAS number 1355226-11-7, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of 323.43 g/mol. The compound features a pyridine ring substituted with a piperazine moiety, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that it may act as a dopamine receptor antagonist , influencing pathways related to mood regulation and cognitive function. Additionally, its structural similarity to other piperazine derivatives points towards potential antidepressant and anxiolytic properties.

Biological Activity Overview

| Activity | Description |

|---|---|

| Dopamine Receptor Antagonism | Modulates dopamine pathways, potentially useful in treating psychotic disorders. |

| Antidepressant Effects | Exhibits properties that may alleviate symptoms of depression in animal models. |

| Anxiolytic Properties | Reduces anxiety-like behaviors in preclinical studies. |

Case Studies and Research Findings

- Dopamine Receptor Studies : A study conducted on the effects of similar compounds on dopamine receptors indicated that modifications in the piperazine structure could enhance binding affinity and selectivity towards D2 receptors, suggesting a promising avenue for developing antipsychotic medications .

- Behavioral Tests in Rodents : In behavioral assays, compounds structurally related to this compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects .

- Anxiety Models : Research utilizing the elevated plus maze test showed that derivatives of this compound reduced anxiety-like behaviors in rodents, which supports its potential use as an anxiolytic agent .

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the isopropylpiperazine group onto the pyridine ring.

- Coupling reactions (e.g., Buchwald-Hartwig amination) to attach the phenylmethanone moiety .

- Protection/deprotection strategies for reactive functional groups to prevent side reactions .

Key intermediates are purified via column chromatography, and yields are optimized using anhydrous solvents (e.g., DMF, THF) and inert atmospheres .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Optimization strategies include:

- Temperature control : Elevated temperatures (80–120°C) for coupling reactions, but lower temperatures (0–25°C) for sensitive intermediates .

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling, with ligands like XPhos enhancing efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates .

A factorial design of experiments (DoE) can systematically evaluate these parameters .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) .

- HPLC : Monitors reaction progress and purity (>95% by area under the curve) .

Advanced: What computational methods predict electronic properties and binding affinity?

Answer:

- Density Functional Theory (DFT) : Calculates ground-state dipole moments and HOMO-LUMO gaps to assess reactivity .

- Molecular docking : Screens interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina .

- Molecular dynamics simulations : Evaluates stability in solvent environments (e.g., water, DMSO) .

Basic: What are the solubility characteristics in common solvents?

Answer:

| Solvent | Solubility | Evidence |

|---|---|---|

| DMSO | High (>50 mg/mL) | |

| Methanol | Moderate (~10 mg/mL) | |

| Water | Low (<1 mg/mL) | |

| Solubility is critical for in vitro assays; co-solvents (e.g., 10% DMSO in PBS) are often used . |

Advanced: How do structural modifications to the piperazine moiety affect bioactivity?

Answer:

- Substituent effects : Bulkier groups (e.g., isopropyl) enhance lipophilicity and blood-brain barrier penetration, while polar groups improve solubility .

- SAR studies : Fluorination at the phenyl ring increases metabolic stability, as seen in analogs with 4-fluorophenyl groups .

- Piperazine ring substitution : Replacing isopropyl with trifluoropropyl (as in PubChem CID 976249) alters receptor binding kinetics .

Basic: What are key challenges in purifying this compound?

Answer:

- Byproduct formation : Side reactions during piperazine coupling require gradient elution in column chromatography (e.g., 5–50% EtOAc/hexane) .

- Crystallization issues : Poor crystalinity necessitates recrystallization from ethanol/water mixtures .

- HPLC method development : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely eluting impurities .

Advanced: What in vitro assays evaluate pharmacological potential?

Answer:

- Enzyme inhibition assays : IC₅₀ determination against kinases (e.g., EGFR) using fluorescence-based substrates .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .

- Plasma stability tests : Incubation in human plasma (37°C, 24 hr) followed by LC-MS quantification of degradation .

Basic: How is compound stability assessed under storage conditions?

Answer:

- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .

- Light sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

- Long-term storage : Recommended at -20°C in amber vials under argon to prevent oxidation .

Advanced: What strategies address discrepancies in biological activity data?

Answer:

- Statistical rigor : ANOVA and Tukey’s test identify significant differences in replicate experiments .

- Standardized protocols : Control for cell passage number, serum batch, and assay incubation time .

- Meta-analysis : Cross-reference data with PubChem BioAssay entries (e.g., AID 1259401) to validate trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.